N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiophen-2-ylsulfonyl group and a 3-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophen-2-ylsulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the 3-(methylsulfanyl)phenyl Group: This can be done through nucleophilic substitution reactions using 3-(methylsulfanyl)phenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide: Lacks the thiophen-2-ylsulfonyl group.
Thiophen-2-ylsulfonylpiperidine-4-carboxamide: Lacks the 3-(methylsulfanyl)phenyl group.
N-[3-(methylsulfanyl)phenyl]-1-(phenylsulfonyl)piperidine-4-carboxamide: Contains a phenylsulfonyl group instead of a thiophen-2-ylsulfonyl group.
Uniqueness
N-[3-(methylsulfanyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is unique due to the presence of both the thiophen-2-ylsulfonyl and 3-(methylsulfanyl)phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O3S3 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H20N2O3S3/c1-23-15-5-2-4-14(12-15)18-17(20)13-7-9-19(10-8-13)25(21,22)16-6-3-11-24-16/h2-6,11-13H,7-10H2,1H3,(H,18,20) |
InChI Key |
IKMUSDSWIXAWAK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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